
3-Bromo-2-chloro-5-(chloromethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-5-(chloromethyl)thiophene is a polyhalogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is notable for its multiple halogen substitutions, which make it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-(chloromethyl)thiophene typically involves halogenation reactionsFor example, starting from 2,4-dibromothiophene, the compound can be synthesized by the action of lithium diisopropylamide (LDA) followed by treatment with hexachloroethane .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation processes. These methods are designed to be efficient and cost-effective, utilizing readily available reagents and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-(chloromethyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
3-Bromo-2-chloro-5-(chloromethyl)thiophene has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-(chloromethyl)thiophene involves its interaction with molecular targets through its halogenated functional groups. These interactions can lead to various biological effects, such as enzyme inhibition or disruption of cellular processes. The specific pathways involved depend on the particular application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chlorothiophene: Another halogenated thiophene with similar properties but different substitution patterns.
2-Chloro-5-(chloromethyl)thiophene: Lacks the bromine atom, making it less reactive in certain types of chemical reactions.
3,4-Dibromothiophene: Contains two bromine atoms, which can lead to different reactivity and applications.
Uniqueness
3-Bromo-2-chloro-5-(chloromethyl)thiophene is unique due to its specific combination of bromine, chlorine, and chloromethyl groups. This combination provides a balance of reactivity and stability, making it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C5H3BrCl2S |
|---|---|
Molecular Weight |
245.95 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-(chloromethyl)thiophene |
InChI |
InChI=1S/C5H3BrCl2S/c6-4-1-3(2-7)9-5(4)8/h1H,2H2 |
InChI Key |
JPRCENJCMQTBGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate](/img/structure/B15314351.png)
![1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B15314354.png)

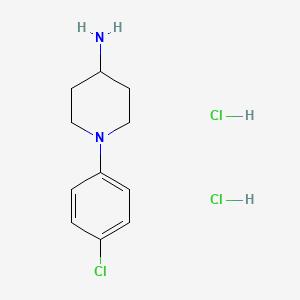

![2-{[1,1'-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B15314374.png)
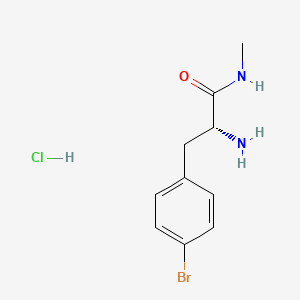
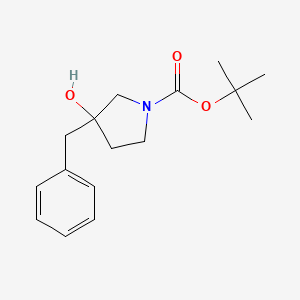
![N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B15314416.png)

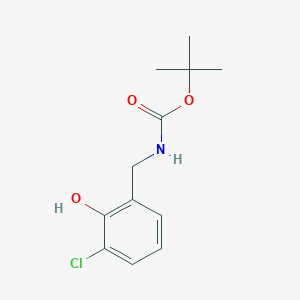
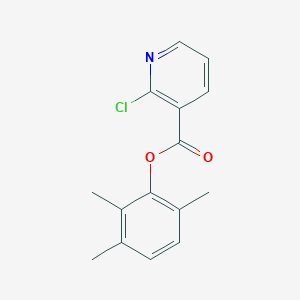
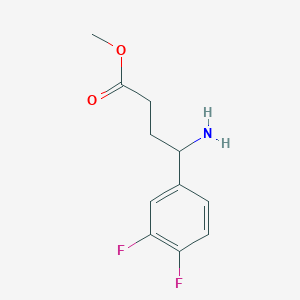
![3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)oxolan-2-one](/img/structure/B15314443.png)
